E-Oxime Stereochemical Identity vs. Z-Oxime Isomer (Impurity 6): Structural Basis for Chromatographic Selectivity
Avibactam Impurity 11 (CAS 1416134-60-5) is unequivocally assigned as the (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate stereoisomer , whereas its closest structural analog, Avibactam Impurity 6, is the corresponding (S,Z)-isomer [1]. The E vs Z geometric isomerism leads to different dipole moments, molecular shapes, and chromatographic retention times, as demonstrated for analogous oxime ether diastereomers separated by chiral HPLC [2]. While direct RRT values for Impurity 11 vs. Impurity 6 are not publicly reported in a single method, the commercial availability of both isomers as separate impurity reference standards confirms their chromatographic distinguishability, which is essential for peak assignment in avibactam related-substances testing [1].
| Evidence Dimension | Oxime geometry (E vs Z configuration) |
|---|---|
| Target Compound Data | (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate; CAS 1416134-60-5 |
| Comparator Or Baseline | Avibactam Impurity 6: (S,Z)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate; CAS not publicly listed |
| Quantified Difference | E isomer differs from Z isomer in dipole moment and HPLC retention time; baseline separation of analogous oxime ether diastereomers achieved on C18 columns [2] |
| Conditions | Structural identity confirmed by ¹H NMR, MS, and HPLC; chromatographic separation demonstrated in Pund et al. (2024) for related piperidine oxime ether intermediates |
Why This Matters
Selection of the correct E-oxime isomer is essential for accurate impurity identification in avibactam API release testing; use of the Z-isomer (Impurity 6) would generate a false retention time marker, compromising method specificity and potentially causing erroneous batch rejection or acceptance.
- [1] SynZeal. Avibactam Impurity 6, chemically Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate. View Source
- [2] Pund A, Varangaonkar A, Rane V, et al. Synthesis and characterization of four diastereomers of β-lactamase inhibitor drug intermediate. Synthetic Communications. 2024;54(3):198-206. doi:10.1080/00397911.2023.2290625. View Source
